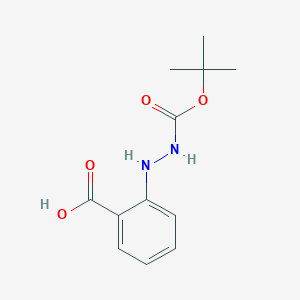

2-(2'-N-Boc-hydrazino)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

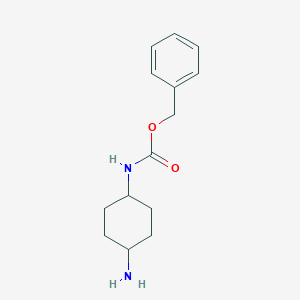

2-(2’-N-Boc-hydrazino)benzoic acid is a chemical compound with the molecular formula C12H16N2O4 .

Molecular Structure Analysis

The molecular weight of 2-(2’-N-Boc-hydrazino)benzoic acid is 252.27 g/mol . The exact molecular structure is not provided in the available resources.Chemical Reactions Analysis

While the specific chemical reactions involving 2-(2’-N-Boc-hydrazino)benzoic acid are not detailed in the available resources, it’s known that this compound is used as an intermediate in the synthesis of various organic molecules .Physical And Chemical Properties Analysis

2-(2’-N-Boc-hydrazino)benzoic acid appears as a powder . It has a predicted density of 1.262±0.06 g/cm3 and a predicted pKa of 3.62±0.36 .Applications De Recherche Scientifique

Benzoic Acid in Gut Function Regulation Benzoic acid is identified as an antibacterial and antifungal preservative widely used in foods and feeds, showing potential to improve growth and health by promoting gut functions. Studies using piglets and porcine intestinal epithelial cells as models indicate that appropriate levels of benzoic acid might enhance gut functions through the regulation of enzyme activity, redox status, immunity, and microbiota, although excessive administration could harm gut health. These insights suggest the importance of benzoic acid derivatives in regulating physiological functions, potentially including those of 2-(2'-N-Boc-hydrazino)benzoic acid (X. Mao et al., 2019).

Photocatalytic Applications (BiO)2CO3-based photocatalysts have garnered interest for their applications in healthcare, photocatalysis, humidity sensors, nonlinear optical applications, and supercapacitors. The modification strategies to enhance the visible light-driven photocatalytic performance of (BiO)2CO3 (BOC) highlight the potential of benzoic acid derivatives in photocatalysis. This research area could offer insights into the utilization of specific benzoic acid derivatives like this compound in similar applications (Zilin Ni et al., 2016).

Pharmacokinetic Analysis for Dietary Exposures A comprehensive review of the pharmacokinetic data for benzoic acid (BA) across different species provides insights into the metabolic and dosimetric variations, which are crucial for assessing dietary exposures to benzoates. Such analyses are foundational for understanding the impact of benzoic acid derivatives on human health, potentially guiding the safe use of compounds like this compound (Timothy E Hoffman & W. Hanneman, 2017).

Toxicity and Environmental Impact Research on the toxicity and environmental impact of benzoic acid and its derivatives, including sodium benzoate, underscores the importance of understanding the potential hazards associated with these compounds. Despite their invaluable role as preservatives, their interaction with ascorbic acid and potential to form benzene, a carcinogen, highlights the need for cautious use and further investigation into the safety of benzoic acid derivatives (Joseph D. Piper & P. Piper, 2017).

Mécanisme D'action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

Hydrazone chemistry, which involves the reaction of hydrazines with carbonyl compounds, has been explored in various biochemical contexts . This suggests that 2-(2’-N-Boc-hydrazino)benzoic acid may interact with its targets through similar mechanisms.

Result of Action

Given its use in proteomics research , it may have effects on protein structure or function.

Propriétés

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-7-5-4-6-8(9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTSVUPYGSOJER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441489 |

Source

|

| Record name | 2-(2'-N-Boc-hydrazino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155290-47-4 |

Source

|

| Record name | 2-(2'-N-Boc-hydrazino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)

![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acidethyl ester hydrochloride](/img/structure/B111938.png)